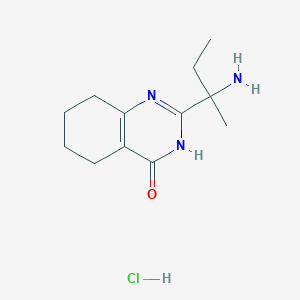
2-(2-Aminobutan-2-yl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of this compound is C12H19N3O.ClH . Its InChI code is 1S/C12H19N3O.ClH/c1-3-12(2,13)11-14-9-7-5-4-6-8(9)10(16)15-11;/h3-7,13H2,1-2H3,(H,14,15,16);1H . This indicates that the molecule has a complex structure with multiple functional groups, including an amino group and a quinazolinone group.Physical And Chemical Properties Analysis
This compound has a molecular weight of 257.76 . It is a powder at room temperature .Applications De Recherche Scientifique
Bioactive Pyrimidine Derivatives
A study by Deli, Lóránd, Szabo, and Földesi (1984) focused on the synthesis of condensed 2-amino-4-arylpyrimidines and related compounds, including 2-amino-4-aryl-3,4,5,6,7,8-hexahydroquinazolines, which are stable only as salts. These compounds demonstrate potential bioactivity, making them of interest in scientific research for their potential applications in medicine or biology (Deli et al., 1984).
Antituberculosis Activity
The synthesis of new compounds with antituberculosis activity includes the development of 4-dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols. These compounds, closely related to the 2-amino-4-aryl-3,4,5,6,7,8-hexahydroquinazoline structure, have shown promising results in clinical trials for antituberculosis treatment (Omel’kov, Fedorov, & Stepanov, 2019).
Synthesis Methods
Research by Phucho, Nongpiur, Nongrum, and Nongkhlaw (2010) includes the synthesis of 3,4 Dihydropyrimidin-2(1H)-ones and 3,4,5,6,7,8-hexahydroquinazolin-2(1H)-ones, demonstrating the versatility and potential applications of these compounds in various scientific and medicinal contexts (Phucho et al., 2010).
Medicinal Chemistry and Drug Development
A study by Campbell et al. (1987) discussed the synthesis of 4-amino-2-[4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-1 -yl]-6, 7-dimethoxyquinazoline derivatives for evaluation as alpha-antagonists and antihypertensive agents. Although this study is more focused on a specific medicinal application, it demonstrates the broader utility of quinazoline derivatives in drug development (Campbell et al., 1987).
Antimicrobial Activity
Research on heterocycles derived from 5-(2-Aminothiazol-4-yl)-8-hydroxyquinoline demonstrates the synthesis and antimicrobial activity of related compounds, highlighting the potential use of these structures in creating new antimicrobial agents (Abdel-Mohsen, 2003).
Inhibitors for Malaria
Rasina and colleagues (2016) identified 2-aminoquinazolin-4(3H)-ones as novel inhibitors of the Plasmepsins I, II, and IV, crucial in malaria treatment. This discovery emphasizes the role of quinazolinone derivatives in developing new antimalarial drugs (Rasina et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
2-(2-aminobutan-2-yl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O.ClH/c1-3-12(2,13)11-14-9-7-5-4-6-8(9)10(16)15-11;/h3-7,13H2,1-2H3,(H,14,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKUEIIYJANANR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=NC2=C(CCCC2)C(=O)N1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminobutan-2-yl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-cyclopropyl-9-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B1384397.png)


![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1384402.png)
![6-(aminomethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B1384403.png)

![T-Butyl 4-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1384408.png)
![5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B1384410.png)

![7-Bromothieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B1384412.png)

![6-amino-2-[(4-fluorophenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384414.png)

![2-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1384416.png)